Cas no 2349-59-9 (triphenyl-1H-imidazole-2-thiol)

Triphenyl-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole core substituted with a thiol group at the 2-position and three phenyl groups at the 1-position. This structure imparts unique chemical properties, including strong electron-donating capabilities and chelating potential due to the sulfur and nitrogen atoms. It serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination complexes. The compound exhibits notable stability under various conditions, making it suitable for applications requiring robust reactivity control. Its sulfur moiety enhances binding affinity with metal ions, useful in catalysis and material science. Researchers value its synthetic flexibility and potential in designing bioactive molecules with tailored functionalities.
triphenyl-1H-imidazole-2-thiol structure
2349-59-9 structure
Product Name:triphenyl-1H-imidazole-2-thiol
CAS No:2349-59-9
MF:C21H16N2S
MW:328.430143356323
CID:269703
PubChem ID:807387
Update Time:2025-07-02

triphenyl-1H-imidazole-2-thiol Chemical and Physical Properties

Names and Identifiers

    • 2H-Imidazole-2-thione,1,3-dihydro-1,4,5-triphenyl-
    • 1H-imidazole-2-thiol, 1,4,5-triphenyl-
    • 1,4,5-TRIPHENYL-1H-IMIDAZOLE-2-THIOL
    • 3,4,5-triphenyl-1H-imidazole-2-thione
    • triphenyl-1H-imidazole-2-thiol
    • AKOS000267479
    • 1,4,5-TRIPHENYL-2,3-DIHYDRO-1H-IMIDAZOLE-2-THIONE
    • 2349-59-9
    • SCHEMBL10754063
    • Oprea1_111952
    • CS-0269782
    • DTXSID60355583
    • J-015129
    • Z56939176
    • VS-06705
    • RBUNNVGISZJUIO-UHFFFAOYSA-N
    • 2H-Imidazole-2-thione, 1,3-dihydro-1,4,5-triphenyl-
    • AKOS005430330
    • EN300-06994
    • 2-(Dimethylamino)-4-methylpyrimidine-5-carboxylicacid
    • Inchi: 1S/C21H16N2S/c24-21-22-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)23(21)18-14-8-3-9-15-18/h1-15H,(H,22,24)
    • InChI Key: RBUNNVGISZJUIO-UHFFFAOYSA-N
    • SMILES: S=C1NC(C2C=CC=CC=2)=C(C2C=CC=CC=2)N1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 328.10358
  • Monoisotopic Mass: 328.10341969g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 480
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • PSA: 17.82

triphenyl-1H-imidazole-2-thiol Pricemore >>

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Additional information on triphenyl-1H-imidazole-2-thiol

Recent Advances in the Study of Triphenyl-1H-imidazole-2-thiol (CAS: 2349-59-9) in Chemical Biology and Pharmaceutical Research

Triphenyl-1H-imidazole-2-thiol (CAS: 2349-59-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by an imidazole ring substituted with a thiol group and three phenyl rings, exhibits a range of biological activities that make it a promising candidate for drug development. Recent studies have focused on its synthesis, mechanism of action, and applications in treating various diseases, including cancer, infectious diseases, and inflammatory disorders.

One of the key areas of research has been the synthesis and optimization of triphenyl-1H-imidazole-2-thiol derivatives to enhance their biological activity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications at the phenyl rings and the thiol group can significantly influence the compound's binding affinity to target proteins, such as kinases and enzymes involved in inflammatory pathways. These findings open new avenues for the design of more potent and selective inhibitors.

In the context of anticancer research, triphenyl-1H-imidazole-2-thiol has shown promising results in preclinical studies. Research conducted by a team at the National Cancer Institute revealed that this compound exhibits potent inhibitory effects on the proliferation of certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism involves the disruption of mitochondrial function and induction of apoptosis, as evidenced by flow cytometry and Western blot analyses. These results suggest that triphenyl-1H-imidazole-2-thiol could serve as a lead compound for developing novel anticancer agents.

Another notable application of triphenyl-1H-imidazole-2-thiol is in the field of antimicrobial research. A recent study in Antimicrobial Agents and Chemotherapy highlighted its efficacy against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial biofilm formation and disrupt cell membrane integrity makes it a potential candidate for addressing the growing challenge of antibiotic resistance. Further studies are underway to explore its synergistic effects with existing antibiotics.

Despite these promising findings, challenges remain in the clinical translation of triphenyl-1H-imidazole-2-thiol. Issues such as solubility, bioavailability, and potential toxicity need to be addressed through further structural optimization and formulation development. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, triphenyl-1H-imidazole-2-thiol (CAS: 2349-59-9) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities and potential therapeutic applications underscore the importance of continued investigation into its properties and mechanisms. Future research should focus on optimizing its chemical structure, elucidating its molecular targets, and evaluating its safety and efficacy in vivo to unlock its full therapeutic potential.

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